molecular formula C19H29IN2O3 B12986564 tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate

Cat. No.: B12986564
M. Wt: 460.3 g/mol
InChI Key: NSMYVRRVAUWQRE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with an amino group, an iodine atom, and an isopropoxy group on a phenyl ring, as well as a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Substituents: The amino, iodine, and isopropoxy groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of iodine and isopropyl alcohol under controlled temperature and pressure.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its iodine atom makes it suitable for radiolabeling, which can be used in imaging studies.

Medicine: In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine

Uniqueness: tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom and the isopropoxy group on the phenyl ring. These substituents confer distinct chemical properties, such as increased reactivity and potential for radiolabeling, which are not present in similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H29IN2O3

Molecular Weight

460.3 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2-iodo-5-propan-2-yloxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H29IN2O3/c1-12(2)24-17-10-14(15(20)11-16(17)21)13-6-8-22(9-7-13)18(23)25-19(3,4)5/h10-13H,6-9,21H2,1-5H3

InChI Key

NSMYVRRVAUWQRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)I)N

Origin of Product

United States

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